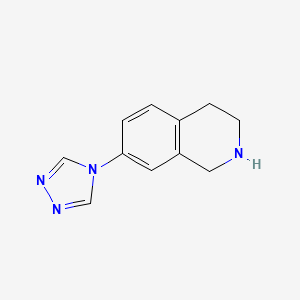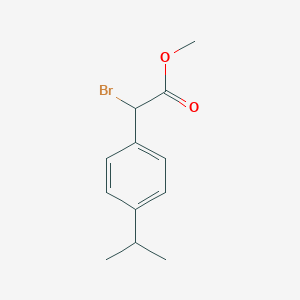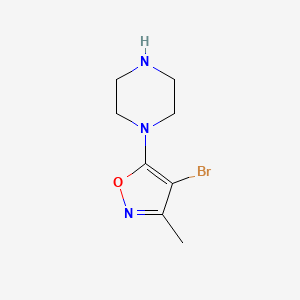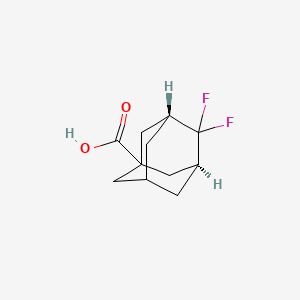
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a triazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring, known for its biological activity, and the tetrahydroisoquinoline structure, which is a common scaffold in many natural products and pharmaceuticals, makes this compound a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the triazole ring followed by its attachment to the tetrahydroisoquinoline moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the triazole ring can be synthesized using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts as catalysts and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
化学反応の分析
Types of Reactions
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the tetrahydroisoquinoline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted triazole-tetrahydroisoquinoline derivatives.
科学的研究の応用
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to its biological activity. The tetrahydroisoquinoline moiety can also interact with enzymes and receptors, enhancing the compound’s overall activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simple triazole ring that serves as a core structure in many biologically active compounds.
Tetrahydroisoquinoline: A common scaffold in natural products and pharmaceuticals, known for its diverse biological activities.
1,2,3-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
Uniqueness
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the triazole ring and the tetrahydroisoquinoline moiety. This combination enhances its potential biological activities and makes it a valuable compound for research and development. The presence of both moieties allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
特性
分子式 |
C11H12N4 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
7-(1,2,4-triazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H12N4/c1-2-11(15-7-13-14-8-15)5-10-6-12-4-3-9(1)10/h1-2,5,7-8,12H,3-4,6H2 |
InChIキー |
SMIUEYGYPRCATG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C=CC(=C2)N3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)

![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)

![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)


![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)

